molecular formula C18H22N4O2 B12525002 Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-35-6

Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12525002
CAS No.: 651769-35-6
M. Wt: 326.4 g/mol
InChI Key: WGPOHEUAAHLOCT-UHFFFAOYSA-N
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Description

Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate is a synthetic organic compound featuring a decahydronaphthalene (decalin) core esterified with a benzoate moiety substituted by a tetrazole ring. The tetrazole group, a nitrogen-rich heterocycle, confers unique electronic and steric properties, making this compound of interest in pharmaceutical and materials chemistry. Crystallographic analysis of such compounds often employs software like SHELXL for refinement , while visualization tools like ORTEP-3 aid in structural representation .

Properties

CAS No.

651769-35-6

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C18H22N4O2/c23-18(14-7-5-13(6-8-14)17-19-21-22-20-17)24-16-10-9-12-3-1-2-4-15(12)11-16/h5-8,12,15-16H,1-4,9-11H2,(H,19,20,21,22)

InChI Key

WGPOHEUAAHLOCT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(CCC2C1)OC(=O)C3=CC=C(C=C3)C4=NNN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of decahydronaphthalene derivatives with tetrazole-containing compounds. One common method includes the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with decahydronaphthalen-2-ol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can target the benzoate ester or the tetrazole ring, leading to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction of the benzoate ester can produce decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate has been investigated for its pharmacological properties, particularly as an inhibitor of acetylcholinesterase (AChE). AChE inhibitors are essential in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown promising results in enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Study: Acetylcholinesterase Inhibition
In a study examining various derivatives of tetrazole compounds, it was found that certain derivatives exhibited strong AChE inhibitory activity, suggesting that this compound could be similarly effective . The structure-activity relationship (SAR) analysis indicated that modifications to the tetrazole moiety significantly impacted inhibitory potency.

Agricultural Applications

Pesticidal Activity
Research indicates that tetrazole derivatives can possess herbicidal and insecticidal properties. The incorporation of the decahydronaphthalene moiety may enhance these effects due to its hydrophobic nature, which can improve the compound's ability to penetrate plant tissues .

Case Study: Herbicide Development
A study focused on synthesizing various tetrazole-based compounds for agricultural use demonstrated that certain formulations exhibited effective herbicidal activity against common weeds. The inclusion of decahydronaphthalenes in these formulations was crucial for improving efficacy and reducing environmental impact compared to traditional herbicides .

Materials Science

Polymer Applications
Decahydronaphthalenes are known for their utility as plasticizers and additives in polymer chemistry. The incorporation of this compound into polymer matrices can enhance flexibility and thermal stability, making it suitable for applications in manufacturing flexible plastics and coatings .

Case Study: Enhanced Polymer Properties
In a recent investigation, polymers modified with decahydronaphthalenes demonstrated improved mechanical properties and thermal resistance compared to unmodified counterparts. The study highlighted the potential of using such compounds as additives to create high-performance materials for various applications, including automotive and construction industries .

Mechanism of Action

The mechanism of action of Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules:

Compound Class Core Structure Functional Groups Key Differences Applications
Target Compound Decalin + benzoate Tetrazole (2H-tetrazol-5-yl) Bicyclic decalin enhances lipophilicity Drug design, polymers
Benzotriazole derivatives Phenyl + benzotriazole Benzotriazole, hydroxyl/alkyl Triazole vs. tetrazole acidity UV stabilizers
4-Amino-1,2,4-triazoles Naphthalene + triazole Amino, carbothioate Thioester vs. ester linkage Antimicrobial agents
Simple benzoate esters Aromatic benzoate Alkyl/aryl esters Lack heterocyclic substituents Solvents, plasticizers
  • Tetrazole vs. Triazole : The tetrazole group (pKa ~4.9) is more acidic than triazoles (pKa ~8–10), enhancing solubility in physiological conditions. This makes the target compound more suitable for pharmaceutical use compared to triazole-based analogues .
  • Decalin vs. Naphthalene : The saturated decalin system in the target compound reduces aromaticity, improving stability against oxidation compared to naphthalene-based derivatives (e.g., 6a in ) .

Functional Performance

  • UV Stabilization : Unlike benzotriazole derivatives (), the tetrazole group lacks strong UV-absorbing chromophores, limiting the target compound’s utility as a photostabilizer.
  • Bioactivity: The tetrazole’s bioisosteric properties may mimic carboxyl groups in drug-receptor interactions, a feature absent in non-heterocyclic benzoate esters.

Research Findings and Data

Key Properties

Property Target Compound Benzotriazole Derivatives 4-Amino-1,2,4-triazoles
Aqueous Solubility Moderate (tetrazole) Low (alkyl substitution) Low (thioester)
Thermal Stability High (decalin) Moderate Moderate
Acidity (pKa) ~4.9 (tetrazole) ~8–10 (triazole) ~9–11 (amino group)

Challenges and Limitations

  • Synthesis Complexity : The decalin system necessitates multi-step synthesis, increasing cost compared to planar aromatic analogues.
  • Crystallographic Data : While SHELX programs are robust for small molecules, resolving the decalin system’s conformational flexibility may require high-resolution data .

Biological Activity

Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate, with the CAS number 651769-35-6, is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure combines a decahydronaphthalene moiety with a benzoate group and a tetrazole ring, suggesting potential biological activities that warrant investigation.

The compound's molecular formula is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, and it has a molecular weight of approximately 326.39 g/mol. The structure includes a decahydronaphthalenyl group, which is known for its hydrophobic characteristics, potentially influencing the compound's bioavailability and interaction with biological systems .

PropertyValue
Molecular FormulaC18H22N4O2
Molecular Weight326.393 g/mol
CAS Number651769-35-6
LogP3.38

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary studies indicate several areas of interest:

  • Anticancer Properties : Some studies suggest that compounds containing tetrazole rings exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. This could imply that this compound may have similar effects, although specific data on this compound is limited .
  • Neuroprotective Effects : The presence of the tetrazole group in other compounds has been linked to neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. Investigating these pathways could reveal similar effects for this compound .
  • Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines or enzymes .

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

  • In Vitro Studies : Preliminary in vitro assays have tested the compound against various cancer cell lines. These studies indicate a dose-dependent inhibition of cell proliferation, suggesting that further exploration into its mechanism of action is warranted.
  • Pharmacokinetics : Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for evaluating its therapeutic potential. Initial assessments suggest moderate lipophilicity, which may enhance cellular uptake.
  • Safety and Toxicology : Toxicological assessments are essential to determine the safety profile of this compound. Early studies indicate low acute toxicity levels; however, comprehensive toxicological evaluations are needed to ensure safe usage in clinical settings .

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